![molecular formula C40H44N2O3 B1217681 4-[3-[3-[Bis[4-(2-methylpropyl)phenyl]methylamino]benzoyl]indol-1-yl]butanoic acid CAS No. 163136-03-6](/img/structure/B1217681.png)

4-[3-[3-[Bis[4-(2-methylpropyl)phenyl]methylamino]benzoyl]indol-1-yl]butanoic acid

Vue d'ensemble

Description

FK-143 est un inhibiteur non stéroïdien et non compétitif de l'enzyme 5-alpha réductase. Cette enzyme est responsable de la conversion de la testostérone en dihydrotestostérone, un puissant hormone androgène. FK-143 a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement de maladies comme l'hyperplasie bénigne de la prostate et certains types de cancer .

Méthodes De Préparation

La synthèse de FK-143 implique plusieurs étapes clés:

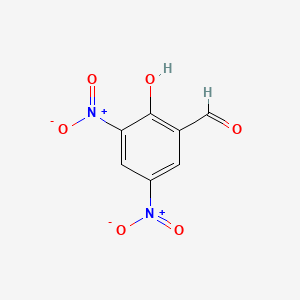

Condensation de Friedel-Crafts: L'indole réagit avec le chlorure de 3-nitrobenzoyle en présence de chlorure d'aluminium dans le dichlorométhane pour former le 3-(3-nitrobenzoyl)indole.

Alkylation: Le produit est ensuite mis à réagir avec le 4-bromobutyrate d'éthyle en présence de carbonate de potassium dans le diméthylformamide pour donner l'ester éthylique de l'acide 4-[3-(3-nitrobenzoyl)indol-1-yl]butyrique.

Hydrolyse: Cet ester est hydrolysé à l'aide d'hydroxyde de sodium dans un mélange dioxanne/eau pour produire l'acide butyrique correspondant.

Hydrogénation: L'acide butyrique est hydrogéné sur du palladium sur carbone dans un mélange méthanol/dioxanne pour donner l'acide 3-[3-(3-aminobenzoyl)indol-1-yl]butyrique.

Analyse Des Réactions Chimiques

FK-143 subit plusieurs types de réactions chimiques:

Réduction: Le groupe nitro dans les composés intermédiaires est réduit en un groupe amino par hydrogénation sur du palladium sur carbone.

Condensation: La dernière étape implique une réaction de condensation où le groupe amine réagit avec le bis(4-isobutylphényl)chlorométhane.

Hydrolyse: Le groupe ester est hydrolysé en acide carboxylique à l'aide d'hydroxyde de sodium.

Les réactifs couramment utilisés dans ces réactions comprennent le chlorure d'aluminium, le carbonate de potassium, l'hydroxyde de sodium et le palladium sur carbone. Les principaux produits formés comprennent divers intermédiaires conduisant au composé final, FK-143 .

Applications de la recherche scientifique

Recherche sur le cancer: FK-143 a été évalué pour ses effets antitumoraux, en particulier dans le carcinome hépatocellulaire.

Mécanisme d'action

FK-143 exerce ses effets en inhibant l'enzyme 5-alpha réductase. Cette enzyme est responsable de la conversion de la testostérone en dihydrotestostérone, un puissant hormone androgène. En inhibant cette conversion, FK-143 réduit les niveaux de dihydrotestostérone, ce qui peut entraîner une réduction de la taille de la prostate et une diminution de la progression de certains types de cancer .

Applications De Recherche Scientifique

Mécanisme D'action

FK-143 exerts its effects by inhibiting the enzyme 5-alpha reductase. This enzyme is responsible for converting testosterone to dihydrotestosterone, a potent androgen hormone. By inhibiting this conversion, FK-143 reduces the levels of dihydrotestosterone, which in turn can lead to a reduction in prostate size and a decrease in the progression of certain types of cancer .

Comparaison Avec Des Composés Similaires

FK-143 est similaire à d'autres inhibiteurs de la 5-alpha réductase tels que la finastéride et la dutastéride. FK-143 est unique dans son mécanisme d'inhibition non stéroïdien et non compétitif. Contrairement à la finastéride et à la dutastéride, qui sont des inhibiteurs compétitifs, FK-143 se lie à un site différent sur l'enzyme, ce qui conduit à un profil d'inhibition différent .

Composés similaires

Finastéride: Un inhibiteur compétitif de la 5-alpha réductase principalement utilisé dans le traitement de l'hyperplasie bénigne de la prostate et de l'alopécie androgénétique.

Dutastéride: Un autre inhibiteur compétitif de la 5-alpha réductase, utilisé pour des indications similaires à la finastéride mais avec un profil d'inhibition plus large.

Propriétés

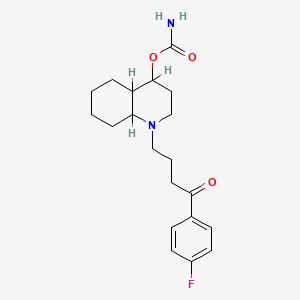

IUPAC Name |

4-[3-[3-[bis[4-(2-methylpropyl)phenyl]methylamino]benzoyl]indol-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H44N2O3/c1-27(2)23-29-14-18-31(19-15-29)39(32-20-16-30(17-21-32)24-28(3)4)41-34-10-7-9-33(25-34)40(45)36-26-42(22-8-13-38(43)44)37-12-6-5-11-35(36)37/h5-7,9-12,14-21,25-28,39,41H,8,13,22-24H2,1-4H3,(H,43,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACIBZRFAYFTOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C2=CC=C(C=C2)CC(C)C)NC3=CC=CC(=C3)C(=O)C4=CN(C5=CC=CC=C54)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H44N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167524 | |

| Record name | FK 143 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163136-03-6 | |

| Record name | FK-143 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163136036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FK 143 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FK-143 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7U9L4JZ77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-diacetamido-2,4,6-triiodo-N-methyl-N-[2-[methyl(2,3,4,5,6-pentahydroxyhexyl)amino]-2-oxoethyl]benzamide](/img/structure/B1217610.png)